Cas no 245449-98-3 (1-Phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine)
1-Phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Oprea1_480409
- 1-phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine
- STL497650
- BB 0219854
- ST50759564
- 1-phenyl-4-piperazinylpyrazolo[5,4-d]pyrimidine
- 1-phenyl-4-piperazino-1H-pyrazolo[3,4-d]pyrimidine
- 1-Phenyl-4-(1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine
- 1-Phenyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d] pyrimidine
- 1-Phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine
-
- Inchi: 1S/C15H16N6/c1-2-4-12(5-3-1)21-15-13(10-19-21)14(17-11-18-15)20-8-6-16-7-9-20/h1-5,10-11,16H,6-9H2
- InChI Key: PITKIAQOOXYBTN-UHFFFAOYSA-N
- SMILES: N1(C2C3C=NN(C4C=CC=CC=4)C=3N=CN=2)CCNCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 339
- XLogP3: 1.6
- Topological Polar Surface Area: 58.9
1-Phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM287930-1g |
1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine |
245449-98-3 | 97% | 1g |
$458 | 2021-08-18 | |
| Chemenu | CM287930-5g |
1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine |
245449-98-3 | 97% | 5g |
$1127 | 2021-08-18 | |
| Chemenu | CM287930-10g |
1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine |
245449-98-3 | 97% | 10g |
$1543 | 2021-08-18 | |
| Chemenu | CM287930-1g |
1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine |
245449-98-3 | 97% | 1g |
$539 | 2024-07-28 |
1-Phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 1-Phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine
Comprehensive Analysis of 1-Phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine (CAS No. 245449-98-3): Structure, Applications, and Research Insights
1-Phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine (CAS No. 245449-98-3) is a heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural framework and potential therapeutic applications. This pyrazolo[3,4-d]pyrimidine derivative features a phenyl group at the 1-position and a piperazine moiety at the 4-position, making it a versatile scaffold for drug discovery. Researchers are particularly interested in its role as a kinase inhibitor, with studies exploring its efficacy in modulating cellular signaling pathways.
The compound's molecular structure combines a pyrazolo[3,4-d]pyrimidine core with a piperazine ring, which enhances its binding affinity to biological targets. This structural feature aligns with current trends in small-molecule drug development, where researchers prioritize compounds with high selectivity and low off-target effects. Recent publications highlight its potential in addressing neurodegenerative disorders and inflammatory conditions, topics frequently searched in academic and medical databases. Its CAS No. 245449-98-3 is often used as a key identifier in patent literature and chemical catalogs.
In the context of AI-driven drug discovery, 1-Phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine has been featured in computational studies predicting its interactions with protein targets. This aligns with growing user queries about "machine learning in medicinal chemistry" and "in silico screening of bioactive compounds." The compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties are also a focal point, as researchers seek to optimize its pharmacokinetic profile for clinical translation.
From a synthetic chemistry perspective, the preparation of 1-Phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine involves multi-step reactions, including cyclization and substitution processes. Its purity and stability are critical for reproducibility, a concern frequently raised in research forums and QA platforms. Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to characterize this compound, ensuring compliance with Good Laboratory Practice (GLP) standards.
Beyond pharmaceuticals, this compound has sparked interest in material science due to its conjugated π-electron system, which could be leveraged in organic electronics. Searches for "heterocyclic compounds in optoelectronics" have surged, reflecting cross-disciplinary applications. However, most current studies focus on its biological relevance, particularly its modulation of adenosine receptors—a hot topic in neurology and immunology research.
The safety profile of CAS No. 245449-98-3 remains under investigation, with preliminary data suggesting low acute toxicity in standard in vitro assays. This aligns with the broader demand for "green chemistry" and "sustainable synthesis" methodologies, as highlighted in recent ACS (American Chemical Society) publications. Researchers are also exploring its enantiomeric purity, given the rising emphasis on chiral drug development in regulatory guidelines.
In summary, 1-Phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine represents a compelling case study in modern medicinal chemistry. Its dual applicability in drug discovery and material science, combined with its relevance to trending topics like AI-assisted molecular design, positions it as a compound of enduring scientific interest. Future research directions may include structure-activity relationship (SAR) studies and formulation optimization to enhance its therapeutic potential.
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